molecular formula C5H5NOS2 B1178035 ToxS protein CAS No. 135315-97-8

ToxS protein

Cat. No.: B1178035
CAS No.: 135315-97-8
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Description

The ToxS protein is a transmembrane regulatory protein in Vibrio cholerae that plays a critical role in virulence regulation by interacting with its partner protein, ToxR. ToxR is a membrane-bound transcription factor that activates genes responsible for cholera toxin production, bile resistance, and host colonization . ToxS stabilizes ToxR by forming a heterodimeric complex in the periplasmic space, shielding ToxR from proteolytic degradation and enhancing its transcriptional activity . This interaction is salt-dependent, requiring concentrations above 100 mM for stability, and is independent of the redox state of ToxR’s cysteine residues . ToxS also promotes ToxR dimerization, a prerequisite for DNA binding and activation of virulence genes like ompU and ctxAB .

Properties

CAS No.

135315-97-8

Molecular Formula

C5H5NOS2

Synonyms

ToxS protein

Origin of Product

United States

Chemical Reactions Analysis

Interaction with ToxR: Dimerization and Protective Function

ToxS forms a stable heterodimer with ToxR via their periplasmic domains (ToxSp and ToxRp), with a dissociation constant (Kd ) of 11.6 nM . Key features of this interaction include:

  • Redox independence : Binding occurs regardless of the redox state of ToxR’s cysteines (C236 and C293) .

  • Structural stabilization : ToxSp shields ToxRp from proteolytic cleavage, maintaining ToxR’s transcriptional activity .

  • Salt sensitivity : The complex precipitates at salt concentrations <100 mM, indicating ionic interactions are critical for stability .

Environmental Modulators of ToxS Interactions

Environmental cues reciprocally regulate ToxS-ToxR binding:

FactorEffect on ToxRSp InteractionMechanismSource
Bile saltsEnhancesDestabilizes ToxRp, promoting ToxSp binding
Alkaline pHInhibitsReduces binding affinity, enabling proteolysis
Oxidized ToxRpNo effectInteraction remains stable

Bile salts like cholate and chenodeoxycholate destabilize ToxRp’s fold but paradoxically strengthen ToxRSp complex formation, suggesting a stress-induced activation mechanism . Conversely, alkaline pH (a signal for V. cholerae’s dormant state) weakens the interaction, facilitating ToxR degradation .

Structural Insights into ToxS-ToxR Binding

The ToxRSp interface involves precise molecular contacts (Figure 2, ):

  • Hydrogen-bond network : ToxRp’s β5 strand forms H-bonds with ToxSp’s β1 strand, bridging gaps in ToxSp’s β-barrel .

  • Salt bridge : ToxRp R281 and ToxSp D142 form an intermolecular salt bridge critical for complex stability .

  • Key regions : ToxSp’s β6–β8 strands and ToxRp’s β3–β5 strands mediate binding .

Functional Implications of ToxS Interactions

  • Virulence regulation : Stable ToxRSp complexes activate ToxR-dependent genes, including those for toxin production .

  • Proteolytic protection : ToxSp binding masks protease-sensitive regions in ToxRp, particularly its unstructured C-terminus .

  • Environmental sensing : ToxS acts as a co-sensor, translating bile salt or pH signals into changes in ToxR stability and activity .

This interplay between ToxS’s biochemical interactions and environmental signals ensures precise control of V. cholerae’s virulence, highlighting its role as a dynamic regulatory hub.

Comparison with Similar Compounds

VtrC (Vibrio parahaemolyticus)

  • Structure : VtrC adopts a lipocalin-like fold, typically involved in lipid binding. Despite lacking sequence similarity, ToxS was predicted via AlphaFold to share this structural motif, suggesting convergent evolution .
  • Interaction : VtrC pairs with VtrA, analogous to ToxS-ToxR, forming a co-component system activated by bile salts. Unlike ToxS, VtrC directly binds bile components to trigger virulence pathways .
  • Functional Role : Both systems regulate bile resistance and virulence, but VtrA/VtrC activation is bile-dependent, while ToxR/S activity is modulated by pH and osmolarity .

TcpH (Vibrio cholerae)

  • Interaction : TcpH stabilizes TcpP, a ToxR homolog regulating toxin co-regulated pilus (TCP) biosynthesis. Similar to ToxS, TcpH prevents proteolysis of its partner protein .
  • Genetic Organization : The tcpPH operon is functionally analogous to toxRS, but TcpP/H specifically regulates toxT, a downstream activator of cholera toxin .

Homologues in Other Enteric Bacteria

CadC (Escherichia coli)

  • Structure : CadC’s periplasmic domain shares structural homology with ToxR but lacks a direct ToxS-like partner. It senses low pH and lysine to regulate acid resistance genes .
  • Functional Divergence : Unlike ToxR/S, CadC functions as a standalone sensor-transcription factor without requiring a stabilizing partner .

Comparative Analysis of Key Features

Table 1: Comparison of ToxS with Analogous Proteins

Feature ToxS (V. cholerae) VtrC (V. parahaemolyticus) TcpH (V. cholerae) CadC (E. coli)
Structural Fold Lipocalin-like (predicted) Lipocalin-like Not characterized Winged-helix (sensor)
Interaction Partner ToxR VtrA TcpP None (standalone)
Activation Signal pH, osmolarity Bile salts Unknown Low pH, lysine
Role in Virulence ToxR stabilization, protease protection Bile sensing, VtrA activation TcpP stabilization Acid resistance
Genetic Context Co-transcribed with toxR Co-transcribed with vtrA Co-transcribed with tcpP Solo regulator

Mechanistic Insights and Divergences

  • Redox Independence : ToxS binding to ToxR is unaffected by the oxidation state of ToxR’s cysteines, unlike VtrC, which requires bile-induced conformational changes .
  • Dimerization Enhancement : ToxS promotes ToxR dimerization, a mechanism mirrored in TcpH-TcpP but absent in CadC .

Evolutionary and Functional Implications

The structural convergence between ToxS and VtrC (lipocalin-like folds) despite sequence divergence highlights adaptive evolution for niche-specific pathogenicity . ToxR/S and VtrA/VtrC represent parallel co-component systems in Vibrio species, with ToxR/S specializing in broad environmental sensing and VtrA/VtrC evolving for bile-mediated host adaptation .

Q & A

Q. What is the functional role of ToxS in regulating virulence genes in Vibrio cholerae?

ToxS stabilizes and enhances the transcriptional activity of ToxR, a key virulence regulator. It prevents proteolytic degradation of ToxR during bacterial stationary phase and facilitates dimerization of ToxR, which is required for binding to promoters like ctxAB and toxT . Methodologically, co-immunoprecipitation (Co-IP) and bacterial two-hybrid assays are used to confirm ToxR-ToxS interactions, while β-galactosidase reporter systems quantify transcriptional activation .

Q. How is ToxS experimentally confirmed to interact with ToxR?

Cross-linking with dimethyl adipimidate (DMA) followed by SDS-PAGE and Western blotting using ToxR-specific antibodies is a key method. A 55-kDa cross-linked species (ToxR-ToxS heterodimer) is observed in wild-type strains but absent in toxS deletion mutants . Co-expression of ToxS-PhoA fusion proteins further validates interactions via mobility shifts in gels .

Q. What molecular techniques are used to detect toxS in non-V. cholerae species?

Species-specific PCR primers targeting conserved regions of toxS (e.g., in Vibrio furnissii) enable rapid detection. ToxS’s conserved transmembrane domains and periplasmic regions are analyzed via sequence alignments and BLAST to design primers, followed by gel electrophoresis or qPCR for validation .

Advanced Research Questions

Q. How do disulfide bonds in ToxR and ToxS influence their regulatory activity?

ToxR contains cysteines at positions 236 and 293 that form intra- or intermolecular disulfide bonds. Mutagenesis (e.g., C236S substitution) combined with non-reducing SDS-PAGE reveals that these bonds stabilize ToxR’s active conformation. ToxS enhances disulfide bond formation in ToxR, which is critical for DNA binding . Iodoacetamide pretreatment confirms pre-existing disulfide bonds in vivo .

Q. What experimental contradictions exist regarding DsbA’s role in ToxR-ToxS interactions?

In dsbA mutants, ToxS homodimerization increases 4-fold, enhancing ToxR activity, while ToxR-ToxS interactions show only a 2-fold increase . This suggests DsbA primarily inhibits ToxS dimerization rather than ToxR-ToxS binding. Researchers must use dsbA knockout strains and measure β-galactosidase activity in two-hybrid systems to dissect these effects .

Q. How can AI tools like AlphaFold resolve structural ambiguities in ToxS homologs?

AlphaFold predicts ToxS’s periplasmic domain structure despite low sequence similarity (e.g., matching VtrC in Vibrio parahaemolyticus). This method bypasses laborious crystallography and identifies conserved structural motifs, enabling hypothesis-driven mutagenesis (e.g., truncating predicted interaction domains) .

Q. Why does ToxR fail to activate ctxAB transcription in the absence of ToxS?

ToxR requires ToxS for conformational stability and DNA binding. In toxS deletion strains, ToxR is degraded faster, as shown by pulse-chase assays with <sup>35</sup>S-labeled proteins. Complementation with plasmid-borne toxS restores ToxR levels and ctxAB activation, confirmed via RT-qPCR .

Q. How do environmental signals (e.g., bile salts, pH) modulate ToxS-ToxR activity?

Bile salts upregulate toxT via ToxR-ToxS by altering membrane fluidity, detected using lux-reporter fusions. Researchers simulate intestinal conditions in vitro (37°C, 0.3% bile salts) and measure transcriptional output via luminescence or GFP reporters .

Data Contradiction and Validation Strategies

Q. How to reconcile conflicting reports on ToxR dimerization dependency on ToxS?

Some studies suggest ToxR dimerizes independently (e.g., λ repressor-ToxR fusions), while cross-linking data show ToxS dependence . Resolve this by comparing ToxR overexpression (high-concentration-induced dimerization) versus physiological levels (ToxS-dependent). Use size-exclusion chromatography and native PAGE to assess oligomerization states .

Q. Why does ToxS homolog detection in non-pathogenic Photobacterium profundum lack clinical relevance?

Although P. profundum encodes ToxR-ToxS, it lacks virulence genes like ctxAB. Transcriptomic analysis under stress (e.g., low temperature) shows no upregulation of toxin genes, indicating divergent regulatory networks. Comparative genomics identifies absent promoter motifs (e.g., ToxR-binding sites) in non-pathogenic species .

Methodological Best Practices

  • For interaction studies : Combine cross-linking, Co-IP, and bacterial two-hybrid assays to avoid false positives .
  • For structural analysis : Validate AlphaFold predictions with circular dichroism (CD) spectroscopy or limited proteolysis .
  • For transcriptional assays : Include toxS complementation controls in V. cholerae mutants to confirm specificity .

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